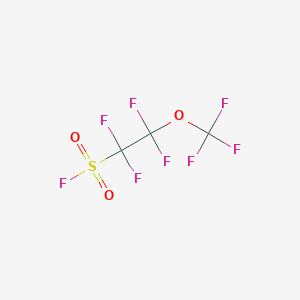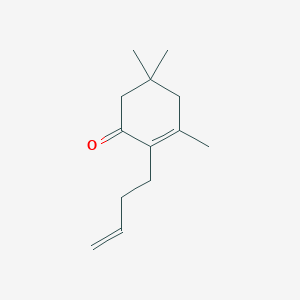
1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethanesulfonyl Fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethanesulfonyl fluoride is a fluorinated organic compound. It is known for its unique chemical properties, making it a valuable reactant in various organic synthesis processes. The compound’s structure includes multiple fluorine atoms, which contribute to its high reactivity and stability under specific conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethanesulfonyl fluoride typically involves multiple steps. One common method starts with the reaction of tetrafluoroethylene with trifluoromethanol to form an intermediate compound. This intermediate is then reacted with ethanesulfonyl fluoride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethanesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted ethanesulfonyl fluoride derivatives .
Applications De Recherche Scientifique
1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethanesulfonyl fluoride has several scientific research applications, including:
Chemistry: It is used as a reactant in the synthesis of fluorinated organic compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethanesulfonyl fluoride exerts its effects involves its high reactivity due to the presence of multiple fluorine atoms. These fluorine atoms can interact with various molecular targets and pathways, leading to the formation of new compounds and materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonyl fluoride
- 1,1,1,2-tetrafluoro-2-(trifluoromethoxy)ethane
- Ethanesulfonyl fluoride, 1,1,2,2-tetrafluoro-2-(trifluoromethoxy)
Uniqueness
1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethanesulfonyl fluoride is unique due to its specific arrangement of fluorine atoms and the presence of the trifluoromethoxy group. This unique structure contributes to its high reactivity and stability, making it a valuable compound in various scientific and industrial applications .
Propriétés
Numéro CAS |
139747-75-4 |
|---|---|
Formule moléculaire |
C3F8O3S |
Poids moléculaire |
268.08 g/mol |
Nom IUPAC |
1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethanesulfonyl fluoride |
InChI |
InChI=1S/C3F8O3S/c4-1(5,14-3(8,9)10)2(6,7)15(11,12)13 |
Clé InChI |
QSRRSGXFGOJSOO-UHFFFAOYSA-N |
SMILES canonique |
C(C(F)(F)S(=O)(=O)F)(OC(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Hydroxy-4-[3-(hydroxyamino)-3-oxoprop-1-en-1-yl]benzamide](/img/structure/B14283874.png)

![Trimethyl{2-[4-(1-phenylethenyl)phenyl]ethoxy}silane](/img/structure/B14283894.png)

![Naphtho[2,1-B]thiophene-1,2,4-triol](/img/structure/B14283900.png)
![Phenol, 4-[bis(ethylthio)methyl]-](/img/structure/B14283901.png)


![1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(3,4,5-trimethoxybenzene)](/img/structure/B14283920.png)

![Ethyl 1-acetylpyrrolo[2,1-A]isoquinoline-3-carboxylate](/img/structure/B14283930.png)
![2-[(1E)-3-{4-[(E)-Phenyldiazenyl]phenyl}triaz-1-en-1-yl]benzoic acid](/img/structure/B14283938.png)

